Product packaging for Benzoyl-2-tert-butylhydrazine(Cat. No.:CAS No. 17473-79-9)

Benzoyl-2-tert-butylhydrazine

Cat. No.: B15374564
CAS No.: 17473-79-9
M. Wt: 192.26 g/mol
InChI Key: VVBDSQGSYHSLSZ-UHFFFAOYSA-N
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Description

Historical Trajectory and Significance of Hydrazine (B178648) Derivatives in Organic Chemistry

Hydrazine derivatives, compounds containing a nitrogen-nitrogen single bond, have a rich history and have become indispensable tools in organic synthesis. Their journey began in the late 19th century, and since then, their utility has expanded dramatically. Initially, aryl hydrazines like phenylhydrazine (B124118) were instrumental in the structural elucidation of carbohydrates. nih.gov The reactivity of the hydrazine moiety, particularly its ability to form stable hydrazones with carbonyl compounds, has been a cornerstone of its application. thepharmajournal.com This fundamental reaction has been a key component of classic transformations like the Wolff-Kishner reduction, a vital method for the deoxygenation of aldehydes and ketones. thepharmajournal.com

Beyond their role as synthetic intermediates, hydrazine derivatives have found their way into a diverse array of applications, from pharmaceuticals and agrochemicals to propellants and blowing agents for polymers. nih.govhygeiajournal.com The development of drugs like isoniazid, an anti-tuberculosis agent, and the herbicide diquat, are testaments to the broad biological activity spectrum of this class of compounds. The versatility of the hydrazine scaffold, allowing for the introduction of various substituents, has enabled chemists to fine-tune the steric and electronic properties of these molecules, leading to a vast and ever-expanding chemical space for exploration. thepharmajournal.com

Evolution of Research Interest in Benzoyl-2-tert-butylhydrazine and Analogues

The specific compound, this compound, and its analogues have carved out a significant niche within the broader field of hydrazine chemistry. A key driver for the initial and sustained interest in this structural motif has been its remarkable success in the development of insecticides. Researchers discovered that N'-substituted-N-benzoylhydrazines could mimic the insect molting hormone 20-hydroxyecdysone (B1671079), leading to the development of potent and selective insect growth regulators. nih.gov

One of the most prominent examples is tebufenozide, a diacylhydrazine insecticide that incorporates a structure related to this compound. This has spurred extensive research into synthesizing and testing a wide array of analogues to optimize their insecticidal activity. nih.govnih.gov These investigations have systematically explored the effects of modifying various parts of the molecule, from the benzoyl ring to the substituents on the second nitrogen atom.

More recently, the research focus has expanded beyond agrochemicals to the realm of medicinal chemistry. Scientists have begun to explore the potential of this compound derivatives as inhibitors of various enzymes. nih.gov For instance, certain analogues have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov This shift in focus highlights the adaptability of the this compound scaffold for diverse biological targets.

The following table presents a selection of research findings on this compound analogues, showcasing their diverse biological activities.

Compound/AnalogueTarget Organism/EnzymeActivityReference
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazideCommon cutworm (Spodoptera litura)High insecticidal activity, comparable to tebufenozide nih.gov
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazideCommon cutworm (Spodoptera litura)High insecticidal activity (LC50 = 0.89 mg/L) nih.gov
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesAcetylcholinesterase (AChE)Moderate inhibition (IC50 range: 27.04-106.75 µM) nih.gov
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesButyrylcholinesterase (BuChE)Moderate inhibition (IC50 range: 58.01-277.48 µM) nih.gov
Benzohydrazide (B10538) derivatives containing dihydropyrazolesEpidermal Growth Factor Receptor (EGFR) KinasePotent inhibition (e.g., compound H20 with IC50 = 0.08 µM) mdpi.com
(3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivativesRetinoid X receptor alpha (RXRα)Antagonist activity (e.g., compound 6A with EC50 = 1.68 µM) tandfonline.com

Current Paradigms and Unexplored Frontiers in this compound Studies

The current research landscape for this compound and its derivatives is characterized by a diversification of applications beyond its initial agrochemical focus. While the development of novel and more effective insecticides remains an active area, significant efforts are now being directed towards medicinal chemistry and materials science.

In the pharmaceutical arena, the benzoylhydrazine scaffold is being explored for its potential as an anticancer, anticonvulsant, and antimicrobial agent. thepharmajournal.com The ability of these compounds to act as enzyme inhibitors is a key paradigm, with ongoing research to identify new biological targets and to design more potent and selective inhibitors. mdpi.comtandfonline.com The modular nature of their synthesis allows for the creation of extensive libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic leads.

A burgeoning and largely unexplored frontier for benzoylhydrazine derivatives lies in the field of materials science. Recent studies have shown that related benzoylhydrazine compounds can be used as building blocks for the synthesis of covalent organic frameworks (COFs). These materials have potential applications in areas such as gas storage, catalysis, and sensing. Furthermore, the incorporation of the benzoylhydrazine motif into fluorescent probes for the detection of metal ions is another promising and underexplored avenue of research. google.com

The future of this compound research will likely involve a greater integration of computational modeling and experimental work to rationally design molecules with specific properties. As our understanding of the structure-activity relationships of these compounds deepens, we can expect to see the emergence of new applications in fields as diverse as targeted drug delivery and advanced functional materials. The journey of this seemingly simple molecule is a testament to the enduring power of organic chemistry to generate novel solutions to complex scientific challenges.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O B15374564 Benzoyl-2-tert-butylhydrazine CAS No. 17473-79-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17473-79-9

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N'-tert-butylbenzohydrazide

InChI

InChI=1S/C11H16N2O/c1-11(2,3)13-12-10(14)9-7-5-4-6-8-9/h4-8,13H,1-3H3,(H,12,14)

InChI Key

VVBDSQGSYHSLSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NNC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Chemo Synthetic Transformations of Benzoyl 2 Tert Butylhydrazine

Established Synthetic Pathways for Benzoyl-2-tert-butylhydrazine

The primary and most direct route to this compound involves the acylation of tert-butylhydrazine (B1221602) with benzoyl chloride. This reaction is a classical example of nucleophilic acyl substitution, where the nucleophilic hydrazine (B178648) attacks the electrophilic carbonyl carbon of the acid chloride.

Reaction Conditions and Yield Optimization

The synthesis of this compound is typically carried out by reacting tert-butylhydrazine with benzoyl chloride in the presence of a base. The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. Common bases employed for this purpose include aqueous sodium hydroxide (B78521) or organic amines such as triethylamine (B128534).

The choice of solvent is also a critical parameter influencing the reaction's efficiency. A two-phase system consisting of an organic solvent like methylene (B1212753) chloride and an aqueous basic solution is often utilized. This allows for the separation of the product from the inorganic byproducts. For instance, a reported synthesis involves the vigorous stirring of this compound in a two-phase system of methylene chloride and 10% aqueous sodium hydroxide.

Yields for the synthesis of this compound are generally good. One specific preparation reports a yield of 71% upon the addition of benzoyl chloride to a basic solution of t-butylhydrazine in water. Another convenient procedure for the preparation of N-tert-Butyl-N-benzoylhydrazine has been reported to provide a good yield. acs.org Optimization of the yield can be achieved by carefully controlling the stoichiometry of the reactants, the reaction temperature, and the rate of addition of the acylating agent. A patent for a related compound, N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine, describes a purification method that results in a high-purity product with a yield of up to 97.7%. researchgate.net This suggests that careful purification techniques can significantly enhance the final yield of the desired acylhydrazine.

Table 1: Reported Reaction Conditions for Acylhydrazine Synthesis

Acylating AgentHydrazineBaseSolventYield
Benzoyl chloridetert-ButylhydrazineSodium hydroxideMethylene chloride/Water-
Benzoyl chloridetert-Butylhydrazine-Basic aqueous solution71%
3-methoxy-2-methyl benzoyl chloridetert-ButylhydrazineLiquid caustic sodaToluene-

Mechanistic Considerations in Formation Reactions

The formation of this compound from benzoyl chloride and tert-butylhydrazine follows a nucleophilic acyl substitution mechanism. The nitrogen atom of the tert-butylhydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This initial attack leads to the formation of a tetrahedral intermediate.

Subsequently, the tetrahedral intermediate collapses, with the departure of the chloride ion as a leaving group and the re-formation of the carbonyl double bond. The final step involves the deprotonation of the newly formed acylhydrazinium ion by a base to yield the neutral this compound product. While specific mechanistic studies on this exact reaction are not extensively documented, the general mechanism for the acylation of hydrazines is well-established in organic chemistry. youtube.com

Utilization of tert-Butylhydrazine and Related Precursors in Synthesis

The availability and reactivity of tert-butylhydrazine and its derivatives are central to the synthesis of this compound and other related compounds.

Generation and Reactivity of tert-Butylhydrazine

tert-Butylhydrazine is a key precursor and is often used in the form of its hydrochloride salt (tert-butylhydrazine hydrochloride), which is a stable, solid compound. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The free base can be generated in situ by treatment with a suitable base, such as sodium hydroxide. sigmaaldrich.com Industrially, processes for the preparation of tertiary butyl hydrazine have been developed, for instance, by reacting a hydrazine salt of a hydrohalogenic acid with tertiary butanol. googleapis.comvanderbilt.edu Another patented method involves the reaction of a hydrazine hydrohalogenide with methyl tertiary butyl ether in the presence of an acid. googleapis.com

tert-Butylhydrazine is a versatile reagent in organic synthesis. Beyond its use in preparing simple acylhydrazines, it is a precursor for the synthesis of various heterocyclic compounds, including pyrazole (B372694) derivatives. chemicalbook.comsigmaaldrich.comsigmaaldrich.com For example, it has been used in the synthesis of diphosphinohydrazines and 1,3,4,5-tetrasubstituted pyrazole derivatives. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Role of Protecting Groups in Hydrazine Chemistry

In more complex syntheses involving polyfunctional molecules, the selective protection of one of the nitrogen atoms of the hydrazine moiety may be necessary. Protecting groups are employed to temporarily block a reactive site, allowing for chemical transformations to occur at other positions in the molecule.

For hydrazines, one of the most common protecting groups is the tert-butoxycarbonyl (Boc) group. acs.org The Boc group can be introduced to protect one of the nitrogen atoms, and its removal can be achieved under acidic conditions. This strategy is particularly useful in peptide and protein chemistry where hydrazine-sensitive protecting groups have been developed. googleapis.comgoogleapis.com For instance, the Hqm and Hgm groups are readily deprotected using aqueous hydrazine. googleapis.comgoogleapis.com Acyl groups themselves can act as protecting groups for amines, though their removal often requires more forcing conditions. organic-chemistry.org

Derivatization and Functionalization Strategies

This compound can serve as a scaffold for further chemical modifications, leading to a diverse range of functionalized molecules. These derivatization strategies often target the remaining N-H proton of the hydrazine moiety or the aromatic ring of the benzoyl group.

One example of derivatization is the reaction of N-t-butyl-N-benzoylhydrazine with triphosgene (B27547) in the presence of triethylamine, which leads to the formation of a cyclic tetramer of N-t-butyl-N-isocyanatobenzoylamide. acs.org Another reported derivatization involves the reaction of N'-t-butyl-N-benzoylhydrazine with nicotinoyl chloride hydrochloride in the presence of triethylamine to yield N'-t-butyl-N-benzoyl-N'-nicotinoylhydrazine. nih.gov

Furthermore, the benzoyl group itself can be a site for functionalization. For instance, N'-benzoyl-N-(tert-butyl)benzohydrazide has been used as a lead compound for the synthesis of insecticidal analogues by converting the N'-benzoyl group into various benzoheterocyclecarbonyl groups. pressbooks.pubnih.gov These studies highlight the potential for modifying the core structure of this compound to generate compounds with specific biological or chemical properties. The development of new derivatization methods for N-acyl glycines, such as using 3-nitrophenylhydrazine, also points to the broader potential for functionalizing acylhydrazine compounds. rsc.orgresearchgate.netrsc.org

Introduction of Diverse Substituents on the Benzoyl Moiety

The functionalization of the benzoyl group in this compound is a primary strategy for modulating the properties of the resulting molecules. A range of substituents can be introduced onto the aromatic ring, influencing the electronic and steric characteristics of the compound.

The most common method for synthesizing substituted benzoyl-2-tert-butylhydrazines involves the acylation of tert-butylhydrazine with a substituted benzoyl chloride. This reaction is typically carried out in a basic solution to neutralize the hydrogen chloride byproduct. For instance, the synthesis of 1-benzoyl-2-tert-butylhydrazine is achieved by adding benzoyl chloride to a basic solution of t-butylhydrazine in water, resulting in a 71% yield. rsc.org Similarly, N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine is synthesized by reacting 3-methoxy-2-methyl benzoyl chloride with tert-butylhydrazine. orgsyn.org

A study on benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide demonstrated the synthesis of a series of N'-benzoheterocyclecarbonyl-N-tert-butyl-3,5-dimethylbenzohydrazide analogues. acs.org These compounds, bearing various substituents on the benzene (B151609) rings of the benzoheterocycle moieties, were prepared to investigate their insecticidal activity. acs.org The introduction of a methyl group at a specific position of the benzoheterocycle moiety was found to significantly enhance insecticidal activity. acs.org

The following table summarizes examples of substituted this compound analogues and the general synthetic approach.

Substituent on Benzoyl MoietyStarting MaterialsGeneral MethodReference
UnsubstitutedBenzoyl chloride, tert-ButylhydrazineAcylation in a basic aqueous solution rsc.org
3-Methoxy-2-methyl3-Methoxy-2-methyl benzoyl chloride, tert-ButylhydrazineAcylation, followed by purification orgsyn.org
3,5-Dimethylbenzoyl (as part of a larger analogue)3,5-Dimethylbenzoyl chloride, Substituted benzoheterocycle carboxylic acid, tert-ButylhydrazineMulti-step synthesis involving acylation acs.org
2-Bromobenzoyl (forming a di-benzoyl derivative)1-Benzoyl-2-tert-butylhydrazine, 2-Bromobenzoyl chlorideFurther acylation of the hydrazine linker

Modifications of the Hydrazine Linker and tert-Butyl Group

Alterations to the hydrazine linker and the tert-butyl group of this compound represent another avenue for chemical diversification, offering the potential to fine-tune the molecule's spatial arrangement and biological interactions.

Modifications of the Hydrazine Linker:

The nitrogen atoms of the hydrazine moiety are nucleophilic and can undergo further reactions, such as acylation and alkylation. For example, the synthesis of 1-benzoyl-2-(2-bromobenzoyl)-tert-butylhydrazine demonstrates the diacylation of the hydrazine linker. The structure of di-tert-butyl 2-benzoylhydrazine-1,1-dicarboxylate, prepared from N-(tert-butyloxycarbonylamino)phthalimide, further illustrates that the hydrazine nitrogen atoms can be functionalized with bulky groups like tert-butoxycarbonyl (Boc). researchgate.net In this compound, the two Boc groups are attached to one nitrogen, and the benzoyl group is on the other. researchgate.net

N-alkylation of related bibenzoimidazolyl derivatives has been achieved using various aralkyl halides in the presence of potassium carbonate in DMF, suggesting that similar alkylation strategies could be applied to the hydrazine nitrogen of this compound. researchgate.net

Modifications of the tert-Butyl Group:

The tert-butyl group is a bulky, sterically demanding substituent that can influence the conformation and reactivity of the molecule. While direct modification of the tert-butyl group itself is challenging due to its chemical inertness, synthetic strategies can involve the use of different alkylhydrazines in the initial synthesis to introduce alternative bulky groups.

The synthesis of tert-butyl chloride from tert-butanol (B103910) via an SN1 reaction highlights the stability of the tertiary carbocation, a factor that also contributes to the stability of the tert-butyl group in this compound. youtube.com Any reaction seeking to modify or cleave this group would likely require harsh conditions. A process for the preparation of tertiary butyl hydrazine itself involves reacting a hydrazine salt with tertiary butanol in the presence of a hydrohalogenic acid. nih.gov

The following table outlines potential modifications to the hydrazine linker and tert-butyl group.

Modification TypeReagents and ConditionsPotential ProductReference Context
N-Acylation of HydrazineAcyl chlorides, BaseDiacylhydrazines researchgate.net
N-Alkylation of HydrazineAlkyl halides, Base (e.g., K2CO3)N-Alkyl-N'-benzoyl-N-tert-butylhydrazines researchgate.net
Replacement of tert-Butyl GroupUse of alternative alkylhydrazines in synthesisAnalogues with different N-alkyl groupsGeneral Synthetic Principle

Green Chemistry Approaches and Sustainable Synthesis Development

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and its analogues, several green chemistry approaches have been explored.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net The synthesis of various heterocyclic compounds, including benzimidazoles and 2-hydroxybenzohydrazide (B147611) derivatives, has been successfully achieved using microwave assistance. nih.govnih.govnih.govarkat-usa.org For instance, the condensation of 2-hydroxybenzohydrazide with aldehydes to form N'-benzylidene-2-hydroxybenzohydrazide derivatives was carried out under microwave irradiation (160-320 W) for 2-8 minutes, with yields ranging from 68-81%. nih.gov The synthesis of N-sec/tert-butyl 2-arylbenzimidazole derivatives was accomplished in 2-3.5 minutes with yields of 85-96% under focused microwave irradiation. nih.gov These examples strongly suggest that the synthesis of this compound via the acylation of tert-butylhydrazine could be significantly optimized using microwave technology.

Solvent-Free Synthesis:

The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions can reduce environmental pollution and simplify product purification. The synthesis of N-acylhydrazones has been effectively carried out under solvent-free conditions using a simple grinding technique at room temperature. rsc.orgnih.gov This method not only avoids the use of harmful solvents but also leads to the stereoselective formation of the products in high purity. rsc.org Another approach involves a solid-state melt reaction at elevated temperatures, which also proceeds without a catalyst or solvent, providing good to excellent yields of N-acylhydrazones. researchgate.net

The following table summarizes green chemistry approaches applicable to the synthesis of this compound and its derivatives.

Green Chemistry ApproachKey FeaturesApplicability to this compound SynthesisReference Context
Microwave-Assisted Synthesis - Rapid reaction times- Improved yields- Reduced side reactionsAcylation of tert-butylhydrazine with benzoyl chloride. nih.govresearchgate.netnih.govnih.govarkat-usa.org
Solvent-Free Synthesis (Grinding) - No organic solvent- Room temperature- Simple work-upCondensation/acylation reactions. rsc.orgnih.gov
Solvent-Free Synthesis (Melt) - No solvent or catalyst- High temperatureAcylation reactions. researchgate.net

Chemical Reactivity and Advanced Mechanistic Investigations

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of benzoyl-2-tert-butylhydrazine is characterized by the interplay of its constituent functional groups: the nucleophilic hydrazine (B178648) moiety and the electrophilic benzoyl group. The nitrogen atoms of the hydrazine component possess lone pairs of electrons, rendering them nucleophilic and basic. The presence of the bulky tert-butyl group provides significant steric hindrance, which can influence the regioselectivity and stereoselectivity of its reactions. Conversely, the carbonyl carbon of the benzoyl group is electrophilic, susceptible to attack by nucleophiles.

Reactions with Carbonyl Compounds and Imine Formation

Like other hydrazine derivatives, this compound can react with carbonyl compounds such as aldehydes and ketones. This reaction is a classic nucleophilic addition to the carbonyl carbon. masterorganicchemistry.comlibretexts.orgyoutube.combyjus.com The initial step involves the attack of one of the hydrazine's nitrogen atoms on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. byjus.com Subsequent dehydration results in the formation of a hydrazone, a compound containing a carbon-nitrogen double bond (C=N). researchgate.net

The general mechanism for this reaction can be summarized as follows:

Nucleophilic Attack: The lone pair of a hydrazine nitrogen atom attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the hydrazine nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.

Dehydration: The carbinolamine is protonated, and a water molecule is eliminated, leading to the formation of the C=N double bond of the hydrazone. byjus.com

The formation of imines and related hydrazones is a reversible reaction, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. masterorganicchemistry.com The specific product, N'-benzoyl-N-tert-butylbenzohydrazide, is classified as a bisacylhydrazine insecticide. nih.gov

Table 1: Examples of Reactions of Hydrazine Derivatives with Carbonyl Compounds

Hydrazine DerivativeCarbonyl CompoundProduct TypeReference
Benzoyl hydrazineBenzaldehydeHydrazone researchgate.net
Primary AminesAldehydes/KetonesImine byjus.com
HydrazineAldehydes/KetonesHydrazone---
Phenylhydrazine (B124118)Carbonyl CompoundsPhenylhydrazone---

Cyclization Reactions and Heterocycle Synthesis

This compound and its derivatives are valuable precursors in the synthesis of various heterocyclic compounds. The presence of both nucleophilic nitrogen centers and an acyl group allows for intramolecular or intermolecular cyclization reactions to form stable ring structures.

For instance, the reaction of benzoyl isothiocyanate with alkyl hydrazines can lead to the formation of 1,2,4-triazoline-5-thiones. rsc.org Similarly, reactions with 1-alkyl-2-isopropylidenehydrazines can yield 1,3,4,6-oxatriazepine-5-thione derivatives. rsc.org These reactions highlight the versatility of the hydrazine moiety in constructing five- and seven-membered heterocyclic rings.

Furthermore, derivatives of N'-benzoyl-N-(tert-butyl)benzohydrazide have been used to synthesize a variety of benzoheterocyclic analogues with insecticidal properties. These include compounds containing benzodioxole, benzodioxane, and benzoxazine (B1645224) rings. The synthesis often involves the conversion of the N'-benzoyl group into various benzoheterocyclecarbonyl groups.

Acylhydrazones, formed from the reaction of acylhydrazines with carbonyls, are also key intermediates in heterocycle synthesis. For example, the oxidative cyclization of N-acylhydrazones can lead to the formation of oxadiazoles. researchgate.net Additionally, the reaction of saturated ketones with hydrazines, catalyzed by copper(II), can produce substituted pyrazoles through a [3+2] annulation process with high regioselectivity. sioc-journal.cn

Table 2: Examples of Heterocycles Synthesized from Hydrazine Derivatives

Hydrazine PrecursorReactant(s)Heterocyclic ProductReference
Alkyl hydrazinesBenzoyl isothiocyanate1,2,4-Triazoline-5-thiones rsc.org
1-Alkyl-2-isopropylidenehydrazinesBenzoyl isothiocyanate1,3,4,6-Oxatriazepine-5-thiones rsc.org
Saturated ketonesHydrazinesSubstituted pyrazoles sioc-journal.cn
N-acylhydrazone(Oxidative cyclization)Oxadiazole researchgate.net
2-Mercaptobenzothiazole derivativePhenyl isothiocyanateDiazetidine-2-thione chemmethod.com

Oxidation-Reduction Chemistry and Redox Properties

The redox chemistry of this compound is primarily associated with the hydrazine moiety, which can undergo oxidation. The oxidation of hydrazine derivatives can lead to the formation of azo compounds (containing an N=N double bond). tandfonline.com The electrochemical oxidation of hydrazines has been studied using techniques like cyclic voltammetry (CV). nih.govresearchgate.net These studies help in understanding the electron transfer processes and the stability of the resulting oxidized species.

In some contexts, the oxidation of acylhydrazines can generate radicals. For example, under certain conditions, an acylhydrazine radical can be formed, which can then react with oxygen to produce a peroxylacylhydrazine radical. acs.org This reactivity is relevant in understanding the mechanism of action of certain biologically active molecules. The disproportionation of diimide, a potential product of hydrazine oxidation, can yield molecular nitrogen and hydrazine, influencing the local redox environment. acs.org

The electrochemical behavior of hydrazine derivatives is often investigated at modified electrodes to enhance catalytic activity and lower the overpotential for oxidation. The oxidation potential is influenced by the substituents on the hydrazine and the aromatic ring. Electron-withdrawing groups generally make oxidation more difficult (occur at a more positive potential), while electron-donating groups facilitate it.

Catalytic Transformations Involving this compound

Hydrazine derivatives, including structures related to this compound, play significant roles in modern catalysis, particularly in the realm of transition metal-catalyzed reactions.

Role as Ligands in Transition Metal Catalysis

The nitrogen atoms in this compound can act as donor atoms, allowing it to function as a ligand in transition metal complexes. Hydrazone derivatives, formed from the condensation of hydrazines and carbonyls, are well-established as effective ligands for various transition metals, including palladium, nickel, and copper. nih.govresearchgate.net

These hydrazone ligands can be bidentate, coordinating to the metal center through both a nitrogen atom and the carbonyl oxygen (in its enol form) or another donor atom within the ligand structure. researchgate.net The resulting metal complexes have shown catalytic activity in a range of transformations. For instance, palladium complexes with pyridine-hydrazone ligands have been used as catalysts. researchgate.net Transition metal complexes of benzoylhydrazone Schiff bases have also been synthesized and characterized. scilit.com The stability and reactivity of these complexes are influenced by the nature of the metal and the specific structure of the hydrazone ligand.

Participation in Enantioselective and Regioselective Processes

The steric bulk of the tert-butyl group in this compound is a key feature that can be exploited in stereoselective synthesis. Chiral ligands derived from hydrazines are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. mdpi.com

Chiral bis-hydrazone ligands have been successfully employed in palladium-catalyzed enantioselective aryl-aryl cross-coupling reactions. nih.gov Similarly, catalysts generated from palladium(II) trifluoroacetate (B77799) and chiral pyridine-hydrazone ligands have facilitated the asymmetric 1,2-addition of aryl boronic acids to glyoxylate-derived hydrazones. researchgate.net

Furthermore, nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones, using chiral phosphine (B1218219) ligands, has been developed to produce chiral cyclic hydrazines with excellent enantioselectivities. nih.govresearchgate.net These methods are crucial for synthesizing chiral N-heterocycles, which are common motifs in bioactive molecules and pharmaceuticals. researchgate.net

Regioselective reactions are also a hallmark of benzoylhydrazine chemistry. The regioselectivity of reactions such as benzoylation can be controlled by various factors, including the choice of catalyst and reaction conditions. researchgate.net The synthesis of substituted pyrazoles from ketones and hydrazines can also proceed with high regioselectivity. sioc-journal.cn

Table 3: Examples of Catalytic Processes Involving Hydrazine/Hydrazone Derivatives

Catalytic ProcessCatalyst/Ligand SystemSubstrate(s)Product TypeSelectivityReference
Asymmetric HydrogenationNi-(S,S)-Ph-BPE complexCyclic N-acyl hydrazonesChiral cyclic hydrazinesHigh enantioselectivity (>99% ee) nih.govresearchgate.net
Asymmetric 1,2-AdditionPd(TFA)2 / Pyridine-hydrazone ligandsAryl boronic acids, Glyoxylate-derived hydrazonesα-Aryl α-hydrazino esters/amidesHigh enantioselectivity researchgate.net
Enantioselective Cross-CouplingPalladium / Chiral bis-hydrazone ligandsAryldimethylsilanolates, Aryl bromidesChiral biarylsHigh enantioselectivity nih.gov
[3+2] AnnulationCu(II)Saturated ketones, HydrazinesSubstituted pyrazolesHigh regioselectivity sioc-journal.cn

Computational and Theoretical Chemistry Studies

Prediction of Reactivity and Selectivity via Computational Models

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzoylhydrazine derivatives, DFT has been instrumental in elucidating their structural, electronic, and reactive properties.

Researchers have employed DFT to optimize the ground state geometries of various hydrazone derivatives. nih.gov These calculations are crucial for understanding the three-dimensional arrangement of atoms and the conformational possibilities of the molecule. For instance, studies on nicotinic acid benzylidenehydrazide derivatives have used the B3LYP functional with the 6-31G** basis set to determine stable molecular structures in the gas phase. epstem.netresearchgate.net

A significant application of DFT in this context is the calculation of various molecular properties that help in predicting the chemical behavior of these compounds. These properties include:

Energetic Parameters: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are frequently calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. epstem.netresearchgate.net

Electronic Parameters: DFT calculations provide insights into the electronic distribution within the molecule through parameters like dipole moments and atomic charges. epstem.netresearchgate.net These are vital for understanding intermolecular interactions.

Global Reactivity Descriptors: To quantify chemical reactivity, parameters such as ionization potential, electron affinity, chemical potential, hardness, softness, and electrophilicity are computed. epstem.netresearchgate.net Analysis of these descriptors helps in comparing the reactivity of different derivatives and understanding their interaction mechanisms. For example, the analysis of chemical hardness can indicate that more stable isomers are harder and less reactive. epstem.netresearchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) is utilized to study the electronic absorption spectra (UV-Vis spectra) of these compounds. najah.edu By calculating the energies of various excited states, TD-DFT helps in interpreting the experimental spectra and understanding the nature of electronic transitions within the molecule. najah.edu

The following table illustrates the types of data typically generated from DFT studies on benzoylhydrazine derivatives, based on findings for related compounds.

Parameter Typical Calculated Value/Range Significance
HOMO Energy-5.0 to -7.0 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.0 to -3.0 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap3.0 to 5.0 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment2.0 to 8.0 DebyeMeasures the overall polarity of the molecule.
Chemical Hardness1.5 to 2.5 eVDescribes resistance to change in electron distribution.

Note: The values in this table are illustrative and based on general findings for hydrazone derivatives, not specifically for benzoyl-2-tert-butylhydrazine.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For compounds related to this compound, MD simulations can be particularly useful in several contexts:

Conformational Analysis: Molecules can exist in various conformations due to the rotation around single bonds. MD simulations can explore the conformational landscape of a molecule, identifying the most populated and energetically favorable conformations in different environments (e.g., in a solvent or interacting with a biological target).

Solvation Effects: The behavior of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules, providing a detailed picture of solute-solvent interactions and their impact on the solute's structure and dynamics.

Interaction with Biological Macromolecules: In the context of drug design, MD simulations are crucial for understanding how a ligand, such as a benzoylhydrazine derivative, binds to a protein target. These simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the dynamic changes that occur upon binding. For example, MD simulations have been used to explore the stability of complexes formed between benzimidazole (B57391) derivatives and their biological targets.

The following table summarizes the types of insights that can be gained from MD simulations of benzoylhydrazine-like molecules.

Simulation Aspect Information Gained Application
Root Mean Square Deviation (RMSD)Stability of the molecular structure over time.Assessing conformational stability.
Root Mean Square Fluctuation (RMSF)Flexibility of different parts of the molecule.Identifying rigid and flexible regions.
Hydrogen Bond AnalysisFormation and lifetime of hydrogen bonds.Understanding intermolecular interactions.
Binding Free Energy CalculationStrength of interaction between the molecule and a target.Predicting binding affinity in drug design.

Note: This table represents the general application of MD simulations in the study of organic molecules and their interactions.

Molecular Mechanisms of Biological Interactions Non Clinical Focus

Target Identification and Validation at the Molecular Level

Benzoyl-2-tert-butylhydrazine and its analogs, belonging to the class of diacylhydrazines (DAHs), are recognized as nonsteroidal ecdysone (B1671078) agonists. nih.gov Their primary molecular target in susceptible insect species is the ecdysone receptor (EcR), a nuclear receptor that plays a pivotal role in regulating insect growth, molting, and development. numberanalytics.comresearchgate.netwikipedia.org

The ecdysone receptor functions as a heterodimer, composed of the EcR protein and the ultraspiracle protein (USP), which is the insect homolog of the vertebrate retinoid X receptor (RXR). wikipedia.orgresearchwithrutgers.com This EcR/USP complex is the functional receptor that binds to the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), and initiates a cascade of gene expression leading to molting. researchgate.netnih.gov this compound and other DAHs mimic the action of 20E by binding to the ligand-binding pocket of the EcR/USP complex. researchgate.netnih.gov

The identification of the ecdysone receptor as the target for these compounds has been validated through several lines of evidence:

Binding Assays: Competitive binding assays have demonstrated that diacylhydrazines can displace radiolabeled ecdysteroids from the EcR/USP complex. researchgate.net

Gene Expression Studies: Treatment of insect cells or tissues with this compound analogs induces the expression of ecdysone-responsive genes, similar to the natural hormone. researchgate.net

Genetic Studies: Insects that have developed resistance to these compounds often exhibit mutations in the EcR gene, leading to reduced binding affinity. researchgate.net

Cell-Based Reporter Assays: In mammalian cells engineered to express the insect EcR/USP complex, the application of diacylhydrazines activates reporter gene expression in a dose-dependent manner. google.com

These nonsteroidal agonists are particularly valued for their selectivity, with some being highly effective against Lepidoptera (moths and butterflies) while having minimal impact on other insect orders like Diptera and Coleoptera. nih.govresearchgate.net This selectivity is attributed to differences in the ecdysone receptors among various insect orders. researchgate.net

Mechanistic Analysis of Enzyme Inhibition

The primary mechanism of action for this compound is not through direct enzyme inhibition in the classical sense, but rather through the agonistic binding to the ecdysone receptor, which is a transcription factor. However, the interaction with the receptor's ligand-binding domain can be analyzed in a manner analogous to enzyme-inhibitor interactions.

Kinetic Characterization of Inhibitory Activity

While detailed kinetic studies specifically for this compound are not extensively available in the public domain, the kinetic characterization of similar diacylhydrazine agonists reveals that they act as potent activators (agonists) of the ecdysone receptor complex. researchgate.net The binding of these synthetic ligands to the receptor is tight and often more persistent than the natural hormone, 20E. researchgate.net This prolonged activation of the receptor leads to a continuous "on" state for the molting process, resulting in a premature and lethal molt. researchgate.net The binding affinity of these compounds to the EcR/USP complex is a critical determinant of their biological activity.

Structural Basis of Enzyme-Ligand Recognition

Crystallographic studies of the ligand-binding domain (LBD) of the EcR/USP heterodimer in complex with various diacylhydrazine agonists have provided significant insights into the structural basis of their interaction. nih.gov Although a crystal structure specifically with this compound is not prominently cited, the binding mode of structurally related diacylhydrazines is well-documented. nih.gov

The synthetic ligands occupy the same binding pocket as the natural hormone, 20-hydroxyecdysone. nih.gov However, the binding mechanism involves a degree of "molecular adaptation" or "induced fit" of the receptor to accommodate these non-steroidal ligands. nih.gov Key interactions typically include:

Hydrogen Bonds: The diacylhydrazine core forms crucial hydrogen bonds with specific amino acid residues within the LBD. For instance, studies with other DAHs have shown hydrogen bonds with residues such as Thr343, Tyr408, and Asn504 in Heliothis virescens EcR. nih.gov

Hydrophobic Interactions: The benzoyl and tert-butyl groups of the ligand engage in extensive hydrophobic interactions with non-polar residues lining the binding pocket, contributing significantly to the binding affinity. nih.gov

Water-Mediated Interactions: A water channel present in the ligand-binding pocket when bound to the natural hormone plays a role in accommodating the synthetic agonists. nih.gov

The binding of these non-steroidal agonists can induce conformational changes in the receptor that differ from those induced by the natural ecdysteroid hormone. nih.gov

Receptor Binding Studies and Agonistic/Antagonistic Mechanisms

This compound functions as a potent agonist of the ecdysone receptor. nih.govnumberanalytics.com Upon binding to the EcR/USP heterodimer, it triggers a conformational change in the receptor complex, leading to the recruitment of coactivator proteins and the initiation of transcription of ecdysone-responsive genes. researchgate.netnih.gov This mimics the action of the natural molting hormone, 20-hydroxyecdysone. researchgate.net

Unlike the natural hormone, which is cleared from the system to allow for the down-regulation of certain genes necessary for the completion of the molting process, this compound and its analogs bind more persistently. researchgate.net This sustained activation disrupts the normal, precisely timed sequence of gene expression, leading to developmental arrest and ultimately, the death of the insect. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies have been instrumental in the development and optimization of diacylhydrazine insecticides. nih.gov These studies correlate the chemical structure of various analogs with their biological activity, typically measured as binding affinity to the ecdysone receptor or as insecticidal potency. While a specific QSAR model for this compound is not detailed in the provided context, general findings from QSAR studies on diacylhydrazines highlight the importance of:

The Benzoyl Moiety: Substitutions on this aromatic ring can significantly influence activity.

The tert-Butyl Group: This bulky group is often crucial for high affinity binding.

The Hydrazine (B178648) Linker: The nature and conformation of this central part of the molecule are critical for proper orientation within the binding pocket.

These studies help in predicting the activity of novel compounds and in understanding the key structural features required for potent ecdysone agonism. mdpi.comnih.gov

Molecular Docking and Dynamics Simulations of Receptor Interactions

Molecular docking and dynamics simulations are computational tools used to predict and analyze the binding of ligands to their target receptors at a molecular level. nih.govresearchgate.net For this compound and its analogs, these studies have been used to:

Predict Binding Modes: Docking simulations place the ligand into the three-dimensional structure of the EcR ligand-binding pocket to predict the most likely binding orientation and conformation. nih.govresearchgate.net

Identify Key Interactions: These simulations can identify specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. nih.govresearchgate.net For example, docking studies with a similar compound, 1,2-dibenzoylhydrazine (DBH), predicted hydrogen bonds with residues Ile227, Thr231, and Tyr296, and π-π interactions with Phe285 and Trp412 in the ecdysone receptor. nih.gov

Estimate Binding Affinities: The calculated binding energies from docking studies can provide a theoretical estimation of the binding affinity of different analogs, helping to prioritize compounds for synthesis and testing. nih.gov

Understand Receptor Dynamics: Molecular dynamics simulations can model the movement of the receptor and ligand over time, providing insights into the conformational changes that occur upon ligand binding and the stability of the complex. nih.gov

These computational approaches complement experimental data and provide a detailed picture of the molecular interactions driving the biological activity of this compound. researchgate.net

Table of Compound-Receptor Interactions

CompoundReceptor/TargetKey Interacting Residues (Predicted/Observed)Type of Interaction
Diacylhydrazine Analogs Ecdysone Receptor (EcR/USP)Thr343, Tyr408, Asn504Hydrogen Bonding
1,2-Dibenzoylhydrazine (DBH) Ecdysone Receptor (EcR)Ile227, Thr231, Tyr296Hydrogen Bonding
Phe285, Trp412π-π Stacking

Investigations of Molecular Pathways and Cellular Responses (Excluding Clinical Outcomes)

1-Benzoyl-2-tert-butylhydrazine, a member of the bisacylhydrazine class of insecticides, functions as a nonsteroidal ecdysone agonist. nih.gov Its primary molecular mechanism of action is mimicking the natural insect molting hormone, 20-hydroxyecdysone (20E). researchgate.net This action disrupts the normal growth and development of susceptible insects, primarily by targeting the hormonal regulation of molting.

The compound exerts its effects by binding with high affinity to the ecdysone receptor (EcR), a nuclear hormone receptor. nih.gov For activation, the EcR must form a heterodimer with the ultraspiracle protein (USP), which is the arthropod homolog of the vertebrate retinoid X receptor (RXR). nih.gov While structurally dissimilar to the natural steroid hormone 20E, 1-benzoyl-2-tert-butylhydrazine is able to fit into the ligand-binding pocket of the EcR/USP complex. nih.gov This binding initiates a cascade of gene expression that prematurely triggers the molting process. researchgate.netlookchem.com

The cellular response to this molecular interaction is the induction of an incomplete and lethal molt. cdnsciencepub.comcn-agro.com Larvae of susceptible species, such as the spruce budworm (Choristoneura fumiferana) and the tobacco hornworm (Manduca sexta), exhibit premature apolysis (the separation of the old cuticle from the epidermis) shortly after exposure. lookchem.comcdnsciencepub.com This untimely initiation of the molting cycle leads to developmental failure and mortality. cdnsciencepub.com

Research on the tobacco hornworm (Manduca sexta) has shown that 1-benzoyl-2-tert-butylhydrazine (also known as RH-5849) not only mimics the molting hormone but also induces the activity of enzymes involved in the hormone's own metabolism and inactivation. nih.gov This suggests a complex feedback and regulatory interaction. Administration of the compound resulted in the induction of several key enzymes in the midgut tissue. nih.gov

Specifically, it was found to induce ecdysone oxidase and ecdysteroid phosphotransferase, enzymes that are part of the pathway to inactivate molting hormones. nih.gov Furthermore, like the natural hormone 20-hydroxyecdysone, it also caused the induction of ecdysteroid 26-hydroxylase, another critical enzyme in the hormone inactivation pathway. nih.gov These findings indicate that the compound not only initiates the hormonal response but also stimulates the pathways for its catabolism. nih.gov

The table below summarizes the research findings on enzyme induction by 1-benzoyl-2-tert-butylhydrazine in Manduca sexta.

EnzymeCellular LocationInducing CompoundEffect
Ecdysone OxidaseMidgut Cytosol1-Benzoyl-2-tert-butylhydrazine (RH-5849)Induction of activity
Ecdysteroid PhosphotransferaseMidgut Cytosol1-Benzoyl-2-tert-butylhydrazine (RH-5849)Induction of activity
Ecdysteroid 26-HydroxylaseMidgut Mitochondria & Microsomes1-Benzoyl-2-tert-butylhydrazine (RH-5849)Induction of activity
Ecdysteroid 26-HydroxylaseMidgut Mitochondria & Microsomes20-HydroxyecdysoneInduction of activity
Ecdysone 20-MonooxygenaseMitochondria & Microsomes1-Benzoyl-2-tert-butylhydrazine (RH-5849) / 20-HydroxyecdysoneLesser induction compared to other enzymes

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity in Complex Mixtures

Chromatography is indispensable for the separation and purification of Benzoyl-2-tert-butylhydrazine from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the synthesis of this compound. The synthesis often involves the reaction of tert-butylhydrazine (B1221602) hydrochloride with benzoyl chloride in a two-phase system of methylene (B1212753) chloride and aqueous sodium hydroxide (B78521). google.com

An analyst can track the progress of this acylation reaction in real-time by using a suitable reversed-phase HPLC method. Aliquots are periodically withdrawn from the reaction vessel, and the concentrations of reactants and the product are determined. A typical analysis would show the gradual disappearance of the benzoyl chloride and tert-butylhydrazine starting material peaks and the corresponding increase of the this compound product peak. This allows for the precise determination of reaction completion, preventing the formation of impurities from over-reaction and optimizing reaction time. Furthermore, following the work-up and recrystallization steps, HPLC is employed to assess the final purity of the isolated solid product. google.com

Table 1: HPLC Parameters for Reaction Monitoring

ParameterTypical ConditionPurpose
Column C18 (Reversed-Phase)Separates non-polar to moderately polar compounds.
Mobile Phase Acetonitrile (B52724)/Water or Methanol/Water gradientElutes compounds based on polarity.
Detector UV-Vis (e.g., at 254 nm)Detects the aromatic benzoyl group.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature Ambient or controlled (e.g., 30 °C)Ensures reproducible retention times.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of this compound. Given its melting point of 92-94°C, the compound possesses sufficient thermal stability and volatility for GC analysis. google.com

GC provides high-resolution separation of volatile components in a mixture. When a sample containing this compound is injected, it is vaporized and separated on the GC column. The hyphenated technique, GC-MS, offers a dual layer of analysis. As the compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. This allows for unambiguous identification by matching the spectrum against a library or by interpreting its fragmentation pattern. This method is exceptionally useful for identifying the product and any potential volatile impurities in the final sample.

Spectroscopic Approaches for Structural Elucidation Beyond Basic Identification

Spectroscopy provides in-depth information about the molecular structure, connectivity, and three-dimensional arrangement of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural confirmation of this compound. aston.ac.uk Standard one-dimensional ¹H and ¹³C NMR spectra confirm the presence of the key functional groups: the benzoyl moiety and the tert-butyl group.

Advanced two-dimensional (2D) NMR techniques provide deeper insights into the precise molecular architecture:

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, for instance, confirming the connectivity of the aromatic protons within the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, assigning each carbon to its attached proton(s).

Furthermore, NMR can be used to study the compound's dynamic behavior. The rotation around the N-N bond in hydrazine (B178648) derivatives can be restricted, leading to the existence of different conformers (rotamers) that may interconvert at room temperature. Variable-temperature (VT) NMR studies can probe these dynamics. By recording spectra at different temperatures, one can observe the broadening, coalescence, and subsequent sharpening of specific signals, allowing for the calculation of the energy barrier for rotation around the N-N bond.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

GroupNucleusExpected Chemical Shift (δ, ppm)Multiplicity
tert-Butyl¹H~1.1 - 1.3Singlet (s)
tert-Butyl (quaternary C)¹³C~50 - 60N/A
tert-Butyl (CH₃)¹³C~25 - 30N/A
Aromatic (ortho, meta, para)¹H~7.4 - 8.0Multiplet (m)
Aromatic (ipso-C)¹³C~130 - 135N/A
Aromatic (ortho, meta, para C-H)¹³C~127 - 132N/A
Carbonyl (C=O)¹³C~165 - 175N/A
N-H¹HBroad, variableSinglet (br s)

Mass Spectrometry (MS) is used not only to confirm the molecular weight of this compound but also to investigate its structure through controlled fragmentation. aston.ac.uk The electron ionization (EI) mass spectrum of the compound is characterized by distinct fragmentation pathways, which are dominated by α-cleavage processes common to hydrazines. aston.ac.uk

Upon ionization, the molecular ion ([M]⁺) undergoes fragmentation to produce a series of characteristic daughter ions. Studying these fragments helps to piece together the original structure, confirming the identity of the analyte. Key fragmentation pathways for this compound include:

Loss of the tert-butyl radical: A prominent fragmentation involves the cleavage of the bond alpha to the nitrogen, resulting in the loss of a tert-butyl radical (•C(CH₃)₃), leading to a significant peak at [M-57]⁺.

Formation of the benzoyl cation: Cleavage of the N-CO bond results in the highly stable benzoyl cation (C₆H₅CO⁺) at an m/z of 105.

Formation of the phenyl cation: The benzoyl cation can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation (C₆H₅⁺) at m/z 77.

Formation of the tert-butyl cation: A peak corresponding to the tert-butyl cation ((CH₃)₃C⁺) at m/z 57 is also expected.

Research has noted that the mass spectra of such 1,2-disubstituted hydrazines can also exhibit a variety of interesting rearrangement reactions, adding complexity and richness to their spectral analysis. aston.ac.uk

Table 3: Key Mass Spectrometry Fragments for this compound

Ion FragmentStructurem/z (Mass-to-Charge Ratio)
Molecular Ion[C₆H₅CONHNHC(CH₃)₃]⁺192
Benzoyl Cation[C₆H₅CO]⁺105
Phenyl Cation[C₆H₅]⁺77
tert-Butyl Cation[C(CH₃)₃]⁺57
[M-57]⁺[C₆H₅CONHNH]⁺135

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state. To perform this analysis, a high-quality single crystal of this compound must be grown, for instance, by slow evaporation from a solvent system like 2-propanol-water. google.com

This technique yields a wealth of structural data, including:

Bond Lengths and Angles: Precise measurements for all bonds and angles within the molecule.

Torsion Angles: Crucially, this determines the conformation of the molecule in the crystal lattice. For hydrazine derivatives, the torsion angle around the central N-N bond is of particular interest. In related diacylhydrazine structures, this bond has been found to adopt a gauche conformation. lookchem.com

Intermolecular Interactions: Reveals how molecules pack together in the crystal, identifying hydrogen bonds (e.g., involving the N-H protons and carbonyl oxygens of adjacent molecules) and van der Waals forces that stabilize the crystal structure.

This level of detail is invaluable for understanding structure-property relationships and for computational modeling studies.

Quantitative Analytical Methods for Research Samples

The accurate quantification of 1-benzoyl-2-tert-butylhydrazine in various research samples is crucial for understanding its chemical behavior, stability, and potential applications. Given its structure, which includes a benzoyl group and a tert-butyl group attached to a hydrazine moiety, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods, often coupled with mass spectrometry (MS), are well-suited for its determination. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

High-performance liquid chromatography, particularly when coupled with a photodiode array (PDA) detector or a mass spectrometer, offers a robust and sensitive approach for the quantification of 1-benzoyl-2-tert-butylhydrazine. A reversed-phase HPLC method is typically employed, utilizing a C18 column to separate the analyte from other components in the sample matrix. The mobile phase composition, flow rate, and column temperature are optimized to achieve good chromatographic resolution and peak shape. For instance, a gradient elution with a mobile phase consisting of acetonitrile and water is common for such analyses. researchgate.net

For enhanced selectivity and sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique provides structural information and allows for quantification at very low concentrations. In LC-MS/MS, the parent ion of 1-benzoyl-2-tert-butylhydrazine is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach significantly reduces matrix interference and enhances the signal-to-noise ratio. The selection of precursor and product ions is critical for the specificity of the method. nih.gov

The table below outlines typical parameters for a quantitative LC-MS/MS method for 1-benzoyl-2-tert-butylhydrazine in a research setting.

Table 1: Illustrative LC-MS/MS Method Parameters for the Quantification of 1-benzoyl-2-tert-butylhydrazine

ParameterValue
Chromatographic Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]⁺
Product Ion 1 (m/z) [Fragment 1]⁺
Product Ion 2 (m/z) [Fragment 2]⁺
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL

Note: The specific m/z values for precursor and product ions would need to be determined experimentally.

Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique for the quantitative analysis of 1-benzoyl-2-tert-butylhydrazine, particularly if the compound is sufficiently volatile and thermally stable. researchgate.net A capillary GC column with a non-polar or medium-polarity stationary phase is typically used for separation. researchgate.net The sample is injected into a heated inlet, where it is vaporized and transferred to the column. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, providing a characteristic mass spectrum for identification and quantification.

The table below presents hypothetical parameters for a quantitative GC-MS method for 1-benzoyl-2-tert-butylhydrazine.

Table 2: Illustrative GC-MS Method Parameters for the Quantification of 1-benzoyl-2-tert-butylhydrazine

ParameterValue
GC Column e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Temperature Program 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium at 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range (m/z) 50-400
Quantification Ion (m/z) [Fragment 1]⁺
Qualifier Ion 1 (m/z) [Fragment 2]⁺
Qualifier Ion 2 (m/z) [Fragment 3]⁺
Retention Time Dependent on specific conditions

Note: The specific quantification and qualifier ions, as well as the retention time, would need to be determined through experimental analysis.

Method validation is a critical aspect of quantitative analysis, ensuring the reliability of the results. This process typically involves assessing the method's linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov Linearity is established by analyzing a series of calibration standards and demonstrating a linear relationship between concentration and response. Accuracy is determined by spiking known amounts of the analyte into a blank matrix and measuring the recovery. Precision is evaluated by repeatedly analyzing samples at different concentrations to assess the variability of the method.

Applications in Non Clinical Chemical Research

Role as a Synthetic Building Block and Intermediate in Organic Synthesis

The chemical architecture of 1-benzoyl-2-tert-butylhydrazine, featuring a reactive hydrazide moiety, a bulky tert-butyl group, and a benzoyl group, makes it a versatile building block in organic synthesis. Its synthesis can be achieved by reacting benzoyl chloride with t-butylhydrazine in a basic aqueous solution. prepchem.com

1-Benzoyl-2-tert-butylhydrazine serves as a crucial starting material for the synthesis of more complex and functionally diverse organic molecules. The N'-benzoyl group can be chemically modified to introduce a variety of other functional groups, leading to the creation of novel molecular skeletons. nih.gov For instance, research has shown that the benzoyl group can be replaced with various benzoheterocyclecarbonyl groups to produce a range of analogues. nih.gov These modifications are instrumental in medicinal chemistry and drug design, where the goal is to synthesize new compounds with specific biological activities.

Derivatives such as 1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine (B178648) are key intermediates in the synthesis of more complex molecules like the pesticide derivative RH 9886. impurity.com The ability to introduce substituents on the benzene (B151609) rings of the benzoyl group further expands the diversity of accessible structures, allowing for fine-tuning of the molecule's properties. nih.gov This has led to the development of compounds like N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide, which has demonstrated significant insecticidal activity. nih.gov

Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. nih.gov These reactions are valued for their atom economy, efficiency, and ability to rapidly generate libraries of structurally diverse compounds. nih.govfrontiersin.org While specific examples detailing the direct use of 1-benzoyl-2-tert-butylhydrazine in MCRs are not extensively documented in the provided search results, the hydrazine functional group is a common participant in various MCRs. For example, hydrazine derivatives are used in pseudo-five-component reactions to synthesize bis(pyrazolyl)methanes and in reactions to form 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. nih.gov This suggests the potential for 1-benzoyl-2-tert-butylhydrazine and its analogues to be utilized in similar one-pot syntheses to create complex heterocyclic structures.

Potential in Agrochemical Research and Development

The most significant application of 1-benzoyl-2-tert-butylhydrazine and its derivatives is in the field of agrochemical research, particularly in the development of novel insecticides.

1,2-Dibenzoyl-1-tert-butylhydrazine, a derivative of 1-benzoyl-2-tert-butylhydrazine, is a well-known insect growth regulator (IGR). cn-agro.com It functions as a nonsteroidal ecdysone (B1671078) agonist, mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone (B1671079). nih.govlookchem.com This leads to premature and incomplete molting in larval stages of susceptible insects, ultimately causing mortality. cn-agro.comlookchem.com The mode of action is primarily through ingestion (stomach poison), though it also exhibits some systemic activity. cn-agro.com

These compounds have shown efficacy against a range of lepidopteran pests. impurity.com The development of analogues, such as those with benzoheterocyclic groups, has led to compounds with insecticidal activities comparable or superior to commercial insecticides like tebufenozide. nih.gov Research has also explored the introduction of various substituents on the benzene rings to enhance insecticidal potency. nih.gov For example, N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide exhibited a high level of activity against the common cutworm (Spodoptera litura). nih.gov

Table 1: Examples of Benzoyl-2-tert-butylhydrazine Derivatives in Insecticidal Research

Compound Name Target Pest(s) Noted Activity
1,2-Dibenzoyl-1-(t-butyl)hydrazine (RH-5849) Chilo suppressalis, Codling moth, Gypsy moth, Leaf roller, Beetle, Rice leaf roller, Army worm, Pieris rapae, Spodoptera litura, Plutella xylostella cn-agro.com Ecdysone agonist, causes premature molting. cn-agro.comlookchem.com
N'-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide Common cutworm (Spodoptera litura) nih.gov High insecticidal activity, superior to the parent compound. nih.gov
N'-tert-Butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide Common cutworm (Spodoptera litura) nih.gov High insecticidal activity, equal to tebufenozide. nih.gov
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide Common cutworm (Spodoptera litura) nih.gov Very high insecticidal activity (LC50 = 0.89 mg/litre). nih.gov

While the primary focus of research on this compound derivatives has been on their insecticidal properties, some findings suggest potential applications in other areas of agrochemical development. The compound 1,2-dibenzoyl-1-(t-butyl)hydrazine has been described as a multipurpose insecticide and fungicide. cn-agro.com Furthermore, a patent discloses that benzohydrazide (B10538) compounds containing a thiophene (B33073) ring, which are structurally related to 1-benzoyl-2-tert-butylhydrazine, have shown inhibitory effects against various cancer cell lines, indicating a broader range of biological activity that could be explored for fungicidal or herbicidal purposes. google.com However, detailed research specifically focusing on the fungicidal and herbicidal applications of 1-benzoyl-2-tert-butylhydrazine is not widely available in the provided search results.

Contribution to Material Science and Polymer Chemistry

The potential contributions of 1-benzoyl-2-tert-butylhydrazine to material science and polymer chemistry are not well-documented in the provided search results. While the fundamentals of polymer science involve the synthesis of polymers from monomers and their subsequent processing, there is no direct evidence from the search results to suggest that 1-benzoyl-2-tert-butylhydrazine is currently used as a monomer or an additive in polymer formulations. ksu.edu.sa The reactive nature of the hydrazine group could theoretically allow for its incorporation into polymer chains or for its use as a cross-linking agent, but this remains a hypothetical application without specific research to support it.

As Monomers or Cross-linking Agents

The potential utility of this compound as a monomer or cross-linking agent stems from the reactive nature of the hydrazine group. Hydrazine and its derivatives are known to participate in various polymerization and cross-linking reactions.

Theoretical Potential as a Monomer:

For this compound to act as a monomer, it would need to possess at least two reactive sites that allow for the formation of a polymer chain. The hydrazine group (-NH-NH2) contains nucleophilic nitrogen atoms that could potentially react with electrophilic functional groups on other monomers. For instance, it could react with dicarboxylic acids or their derivatives to form polyhydrazides, a class of polymers known for their thermal stability. However, the presence of the bulky tert-butyl group on one of the nitrogen atoms could sterically hinder this reactivity, making polymerization challenging.

Theoretical Potential as a Cross-linking Agent:

As a cross-linking agent, this compound could theoretically be used to connect existing polymer chains. The hydrazine moiety can react with functional groups present on polymer backbones, such as aldehydes, ketones, or epoxides, to form stable covalent bonds. The benzoyl group might influence the solubility and compatibility of the cross-linker with the polymer matrix. The tert-butyl group, while potentially hindering reactivity, could also introduce specific physical properties, such as increased thermal stability or altered solubility, to the cross-linked material.

While these applications are theoretically plausible, it is crucial to reiterate that no significant body of research currently details the practical application of this compound for these purposes.

Development of Functional Materials

The development of functional materials often relies on the incorporation of specific chemical groups that impart desired properties. The unique combination of a benzoyl group, a hydrazine linker, and a tert-butyl group within one molecule suggests that this compound could be a precursor for such materials, even if not directly used as a monomer or cross-linker itself.

Potential for Surface Modification:

The hydrazine group is known to react with surface functionalities, suggesting that this compound could be used to modify the surfaces of various materials. This could alter surface properties such as hydrophobicity, chemical reactivity, or biocompatibility.

Precursor for Biologically Active Molecules:

Hydrazine derivatives are a common scaffold in medicinal chemistry. While this article strictly excludes clinical applications, in non-clinical research, this compound could serve as a starting material for the synthesis of novel compounds with potential biological activity for in-vitro studies or as probes in biochemical assays.

Component in Coordination Chemistry:

The nitrogen and oxygen atoms in this compound could act as ligands for metal ions, opening possibilities for its use in the synthesis of coordination polymers or metal-organic frameworks (MOFs). These materials have a wide range of applications in gas storage, catalysis, and sensing.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Benzoyl-2-tert-butylhydrazine Analogues with Enhanced Specificity

The synthesis of N'-tert-butyl-N-substituted benzoylhydrazines has been achieved through convenient, high-yielding procedures. tandfonline.com One common method involves the reaction of t-butylhydrazine hydrochloride with benzoyl chloride in the presence of a base like sodium hydroxide (B78521). prepchem.com This foundational synthesis provides a basis for creating a diverse library of analogues.

Future research will likely focus on the strategic modification of the benzoyl and tert-butyl groups to enhance the specificity of these compounds for various applications. For instance, the introduction of different substituents on the phenyl ring of the benzoyl group can modulate the electronic and steric properties of the molecule. This approach has been used to synthesize a series of N′-tert-butyl-N′-substituted benzoyl-N-(substituted phenyl)aminocarbonylhydrazines, which have shown potential larvicidal and anticancer activities. tandfonline.comresearchgate.net

The general synthetic scheme for creating such analogues often starts with the formation of a substituted benzoylhydrazine, which is then further functionalized. For example, N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives have been synthesized by condensing 4-(tert-butyl)benzoic acid with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, followed by reaction with various aromatic aldehydes. nih.gov

Table 1: Examples of Synthesized this compound Analogues and their Potential

Compound NameSynthetic PrecursorsNoted Properties/Potential ApplicationsReference
N'-t-butyl-N-benzoylhydrazinet-butylhydrazine hydrochloride, benzoyl chlorideCore intermediate for further synthesis prepchem.com
N′-tert-butyl-N′-substituted benzoyl-N-(substituted phenyl)aminocarbonylhydrazinesN-tert-butyl-N-substituted benzoylhydrazines, phenylisocyanatesModerate larvicidal and anticancer activities tandfonline.com
N′-benzylidene-4-tert-butylbenzohydrazide derivatives4-(tert-butyl)benzoic acid, hydrazine hydrate, aromatic aldehydesPotent urease inhibitors nih.gov
N'-t-butyl-N-valeryl-N'-benzoyl-hydrazineN'-t-butyl-N'-benzoylhydrazine, valeryl chlorideFurther functionalized analogue prepchem.com

The design of novel analogues will benefit from computational modeling to predict their properties and interactions with biological targets or materials. This in silico approach can guide synthetic efforts toward compounds with desired characteristics, such as enhanced binding affinity or improved stability.

Deeper Exploration of Reaction Mechanisms via Advanced Spectroscopic and Computational Techniques

Understanding the intricate details of reaction mechanisms is crucial for optimizing synthetic routes and discovering new chemical transformations. The reactions of benzoylhydrazines can be complex, involving various intermediates and potential pathways. For instance, the oxidation of benzoyl hydrazine can lead to the formation of N,N′-diacylhydrazines, a process that can be mediated by visible light and a photocatalyst. researchgate.net The proposed mechanism involves the generation of radical intermediates. researchgate.net

Advanced spectroscopic techniques, such as time-resolved spectroscopy, can be employed to detect and characterize transient species in these reactions. Combining experimental data with high-level computational methods, like density functional theory (DFT), will provide a more complete picture of the reaction energy profiles and transition states. This deeper understanding will enable chemists to control reaction outcomes with greater precision.

The reaction of hydrazines with carbonyl compounds to form hydrazones is a fundamental transformation. libretexts.orgyoutube.com The mechanism typically involves nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. libretexts.org In the case of N-t-butyl-N-benzoylhydrazine's reaction with triphosgene (B27547), different cyclic products can be formed depending on the reaction conditions, highlighting the sensitivity of the reaction pathway to the stoichiometry of reagents and the presence of a base. researchgate.net

Future studies should also investigate the role of the tert-butyl group in influencing reaction mechanisms. Its steric bulk can direct the regioselectivity of reactions and affect the stability of intermediates.

Integration of this compound into Supramolecular Chemistry and Nanotechnology

The structural features of this compound and its derivatives make them attractive building blocks for supramolecular assemblies and nanomaterials. The presence of amide and hydrazine functionalities allows for the formation of hydrogen bonds, which are key directional interactions in constructing well-defined supramolecular architectures. academie-sciences.fr The aromatic benzoyl group can participate in π–π stacking interactions, further stabilizing these assemblies. academie-sciences.fr

By modifying the peripheral groups of the benzoylhydrazine core, it is possible to program the self-assembly of these molecules into various nanostructures, such as nanofibers, gels, or vesicles. These materials could find applications in areas like drug delivery, tissue engineering, and sensing.

The integration of benzoylhydrazine derivatives into nanotechnology could also involve their use as ligands for the surface functionalization of nanoparticles. The hydrazine moiety can react with surface-bound aldehydes or ketones on nanoparticles to form stable hydrazone linkages. This would allow for the tailoring of the nanoparticle surface properties, enhancing their stability, biocompatibility, or catalytic activity. The electrochemical amidation of benzoyl hydrazines presents a modern, reagent-free method for forming C(sp²)–N bonds, which could be adapted for surface modifications. acs.org

Interdisciplinary Research Bridging Organic Chemistry, Computational Science, and Mechanistic Biology

The full potential of this compound and its analogues can be realized through collaborative, interdisciplinary research. The synergy between synthetic organic chemistry, computational science, and mechanistic biology will be pivotal in advancing this field.

Organic Chemistry will continue to provide the synthetic tools to create novel and complex benzoylhydrazine derivatives. researchgate.netnih.gov

Computational Science will offer predictive models for molecular properties, reaction mechanisms, and biological activities, thus guiding experimental design and saving resources. nih.govresearchgate.net

Mechanistic Biology will be essential for elucidating the mode of action of biologically active benzoylhydrazine derivatives. nih.gov For example, understanding how these compounds interact with specific enzymes or receptors at a molecular level is crucial for developing new therapeutic agents. nih.govnih.gov

This integrated approach will accelerate the discovery and development of new technologies based on the this compound scaffold. From designing more effective pharmaceuticals to creating advanced functional materials, the future of research in this area is rich with possibilities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.